4-(3-Ethoxyphenyl)oxan-4-ol
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Overview
Description
4-(3-Ethoxyphenyl)oxan-4-ol is a versatile compound with a unique structure that has captured the attention of researchers across various disciplines. This compound, characterized by an oxane ring substituted with an ethoxyphenyl group, exhibits intriguing chemical properties and diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxyphenyl)oxan-4-ol typically involves the reaction of 3-ethoxyphenol with an appropriate oxirane derivative under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product. Commonly used solvents include dichloromethane and ethanol, while catalysts like sulfuric acid or sodium hydroxide are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethoxyphenyl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like cerium(IV) in an aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the oxane ring, especially in the presence of strong bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Cerium(IV) in aqueous acetic acid at 60°C.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: The major product is often a ketone or aldehyde derivative of the original compound.
Reduction: The primary product is typically the corresponding alcohol.
Substitution: The products vary depending on the nucleophile used but can include ethers and other substituted oxane derivatives.
Scientific Research Applications
4-(3-Ethoxyphenyl)oxan-4-ol has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(3-Ethoxyphenyl)oxan-4-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Ethylenedioxythiophene: Known for its applications in conducting polymers.
4-(3-(4-Methoxyphenyl)acryloyl)phenoxybutyl 2-Hydroxybenzoate: Studied for its potential anticancer properties.
Uniqueness
4-(3-Ethoxyphenyl)oxan-4-ol stands out due to its unique oxane ring structure and ethoxyphenyl substitution, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3-ethoxyphenyl)oxan-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-16-12-5-3-4-11(10-12)13(14)6-8-15-9-7-13/h3-5,10,14H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCIVUXIWJTGHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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